molecular formula C8H8BrN3 B13904579 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine

Katalognummer: B13904579
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: IBAKAOQTPGLYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of a bromine atom and two methyl groups in its structure makes it a unique compound with specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with appropriate reagents. One common method includes the reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified to introduce the dimethyl groups . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, allowing for the isolation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-cancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and dimethyl groups, which confer specific chemical properties and biological activities

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

6-bromo-1,2-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8BrN3/c1-5-11-8-7(12(5)2)3-6(9)4-10-8/h3-4H,1-2H3

InChI-Schlüssel

IBAKAOQTPGLYAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1C)C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.